

Comparative Crystallographic Analysis of (3-(Bromomethyl)phenyl)methanol Derivatives and Analogs

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Compound of Interest

Compound Name: (3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358

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A detailed guide for researchers, scientists, and drug development professionals on the solid-state structures of key brominated benzyl alcohol derivatives. This guide provides a comparative analysis of the crystallographic data of 2-bromobenzyl alcohol, 4-bromobenzyl alcohol, and 3,5-bis(bromomethyl)phenyl acetate, serving as analogs for the uncharacterized **(3-(Bromomethyl)phenyl)methanol**.

Due to the absence of publicly available single-crystal X-ray diffraction data for **(3-(Bromomethyl)phenyl)methanol**, this guide presents a comparative analysis of its close structural isomers and a related derivative for which crystallographic data is available. This comparison offers valuable insights into the potential solid-state behavior and intermolecular interactions that **(3-(Bromomethyl)phenyl)methanol** might exhibit, which are crucial for understanding its physicochemical properties in drug development and materials science.

The following sections detail the crystallographic parameters of 2-bromobenzyl alcohol, 4-bromobenzyl alcohol, and 3,5-bis(bromomethyl)phenyl acetate, providing a basis for structural comparison and prediction.

Comparative Crystallographic Data

The crystallographic data for the selected compounds are summarized in the tables below for easy comparison. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for Bromobenzyl Alcohol Isomers and a Phenyl Acetate Derivative.

Parameter	2-Bromobenzyl Alcohol	4-Bromobenzyl Alcohol	3,5-Bis(bromomethyl)phenyl Acetate
Empirical Formula	C ₇ H ₇ BrO	C ₇ H ₇ BrO	C ₁₀ H ₁₀ Br ₂ O ₂
Formula Weight	187.03	187.03	322.00
Temperature (K)	293	200	150
Wavelength (Å)	0.71073	1.54178	0.71073
Crystal System	Monoclinic	Orthorhombic	Triclinic
Space Group	P2 ₁ /c	Pna2 ₁	P-1
a (Å)	11.018(2)	9.4506(7)	8.1364(10)
b (Å)	5.928(1)	18.1015(10)	8.7994(11)
c (Å)	11.660(2)	4.4418(3)	9.2155(12)
α (°)	90	90	81.334(5)
β (°)	108.83(3)	90	75.234(5)
γ (°)	90	90	66.216(4)
Volume (Å ³)	720.5(2)	759.86(9)	582.44(13)
Z	4	4	2
Density (calc) (Mg/m ³)	1.725	1.637	1.835
CCDC Number	882251[1]	192471[2]	2174616[3]

Experimental Protocols

The data presented in this guide were obtained through single-crystal X-ray diffraction. While specific experimental details for each compound may vary slightly, the general workflow is consistent.

Synthesis and Crystallization

- 2-Bromobenzyl alcohol and 4-Bromobenzyl alcohol: These compounds are commercially available. Crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an appropriate solvent. Common crystallization techniques for small organic molecules include vapor diffusion, slow cooling of a saturated solution, and liquid-liquid diffusion.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- 3,5-Bis(bromomethyl)phenyl acetate: This compound can be synthesized via literature procedures. Suitable crystals for X-ray analysis were obtained by slow evaporation from a hexane solution.[\[3\]](#)

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature (see Table 1) using monochromatic radiation. The collected diffraction intensities were then used to solve and refine the crystal structure.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

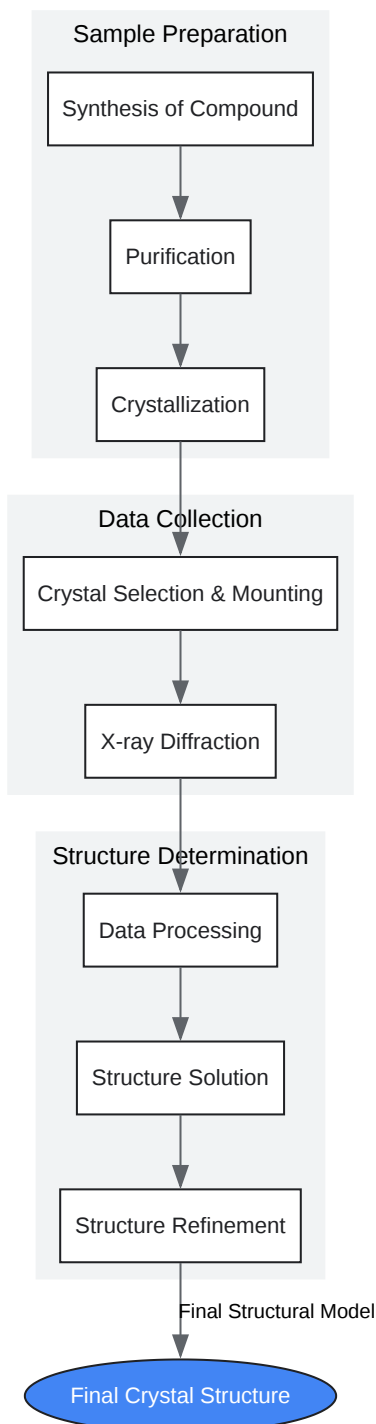
The general procedure involves:

- Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
- Data Collection: The crystal is exposed to a beam of X-rays, and the diffracted beams are recorded by a detector as the crystal is rotated.
- Data Processing: The raw diffraction data is processed to yield a list of reflection intensities.
- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography of small molecules.

General Workflow for Single-Crystal X-ray Crystallography



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Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Molecular Structures

The molecular structures of the analyzed compounds are depicted below.

Molecular Structures of Analyzed Compounds

2-Bromobenzyl Alcohol img_2bba	4-Bromobenzyl Alcohol img_4bba	3,5-Bis(bromomethyl)phenyl Acetate img_dbmpa
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